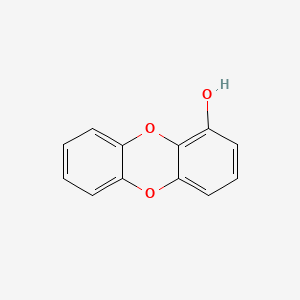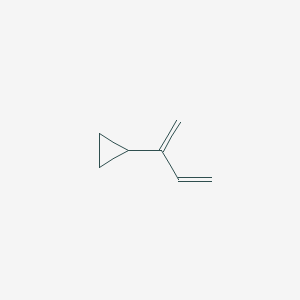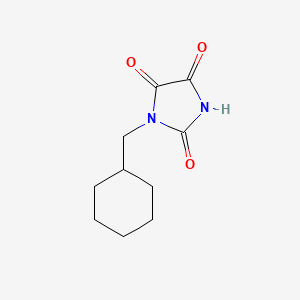
Imidazolidinetrione, cyclohexylmethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidinetrione, cyclohexylmethyl- is a heterocyclic compound that belongs to the class of imidazolidinetriones These compounds are characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms, with three carbonyl groups attached The cyclohexylmethyl group is a substituent that adds a cyclohexane ring attached to a methyl group to the imidazolidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazolidinetrione, cyclohexylmethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylmethylamine with oxalyl chloride to form an intermediate, which then undergoes cyclization with urea to yield the desired imidazolidinetrione. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of imidazolidinetrione, cyclohexylmethyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Imidazolidinetrione, cyclohexylmethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The cyclohexylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinetrione derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated imidazolidinetrione compounds.
Scientific Research Applications
Imidazolidinetrione, cyclohexylmethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of imidazolidinetrione, cyclohexylmethyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,4,5-imidazolidinetrione: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
Hydantoin: A related compound with a similar ring structure but different functional groups.
2,5-Oxazolidinedione: Another heterocyclic compound with a similar ring structure but containing oxygen atoms.
Uniqueness
Imidazolidinetrione, cyclohexylmethyl- is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
26262-91-9 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C10H14N2O3/c13-8-9(14)12(10(15)11-8)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,13,15) |
InChI Key |
MRESQOJGXSOINW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C(=O)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



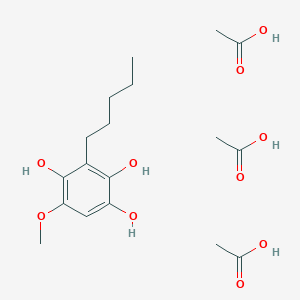
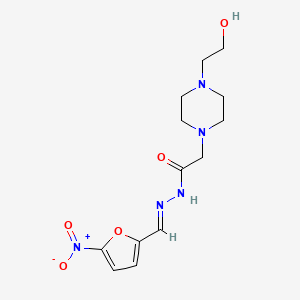
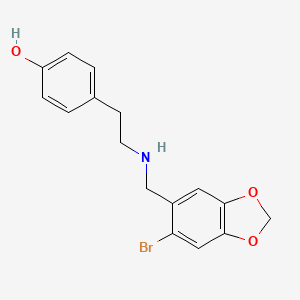
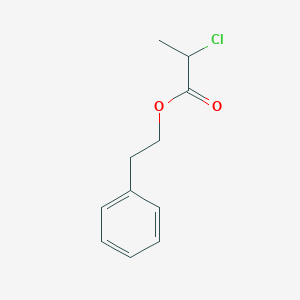
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
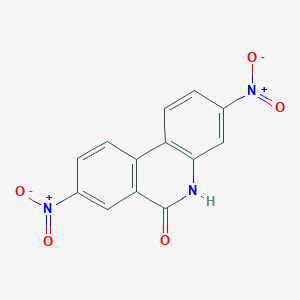
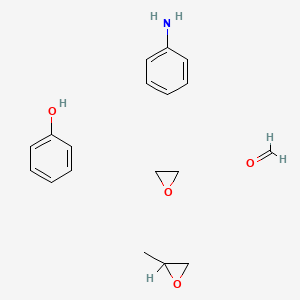
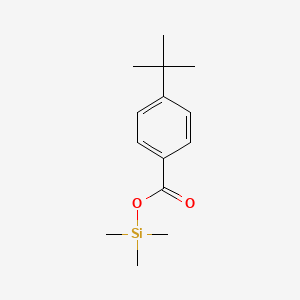

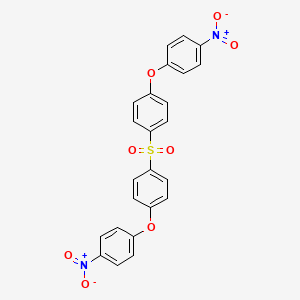
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
